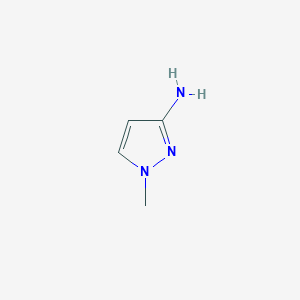

1-Methyl-3-aminopyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGQNVSKBCVIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30172522 | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1904-31-0 | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-3-aminopyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-1-methyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Methyl-3-aminopyrazole: An In-Depth Technical Guide

Executive Summary

1-Methyl-1H-pyrazol-3-amine (CAS: 1904-31-0) is a critical heterocyclic scaffold in medicinal chemistry, serving as a key pharmacophore in kinase inhibitors (e.g., GLK activators), anti-inflammatory agents, and agrochemicals. Its structural integrity relies on the precise positioning of the methyl group at the N1 position and the amine at the C3 position.

Synthesizing this specific regioisomer is challenging due to the inherent tautomerism of the pyrazole ring. Direct alkylation of 3-aminopyrazole often yields a mixture of N1- and N2-methylated products (1-methyl-3-amino and 1-methyl-5-amino isomers), necessitating tedious chromatographic separation.

This guide details two authoritative synthetic routes designed to maximize regioselectivity and yield:

-

The Direct Cyclocondensation Route (Primary): A convergent synthesis using methylhydrazine and 2-chloroacrylonitrile. This method is preferred for its atom economy and direct access to the target regioisomer.

-

The Curtius Rearrangement Route (Secondary): A high-fidelity stepwise approach starting from 1-methyl-1H-pyrazole-3-carboxylic acid, recommended when absolute structural certainty is required or when starting from carboxylate precursors.

Retrosynthetic Analysis

The strategic disconnection of 1-methyl-3-aminopyrazole reveals two distinct logical pathways. The Cyclocondensation approach disconnects the N1-C5 and C3-N2 bonds, tracing back to hydrazine and acrylonitrile derivatives. The Rearrangement approach preserves the pyrazole core, tracing the amine back to a carboxylic acid precursor via an acyl nitrene intermediate.

Figure 1: Retrosynthetic analysis showing the convergent cyclization route (green) and the linear rearrangement route (red).

Method A: Direct Cyclocondensation (Recommended)

This route exploits the differential nucleophilicity of the nitrogen atoms in methylhydrazine to control regiochemistry.[1] The reaction with 2-chloroacrylonitrile proceeds via an initial Michael-type addition or displacement sequence that favors the formation of the 1-methyl-3-amino isomer over the 5-amino analogue.

Mechanistic Insight

The regioselectivity is driven by the condensation kinetics. Methylhydrazine contains two nucleophilic nitrogens: the

-

Nucleophilic Attack: The substituted nitrogen (

) or the unsubstituted amine ( -

Cyclization: The intermediate undergoes cyclization and elimination of HCl (formally) to aromatize the ring.

Experimental Protocol

Reagents:

-

Methylhydrazine (Caution: Carcinogenic, volatile)

-

2-Chloroacrylonitrile (Caution: Lachrymator, toxic)

-

Solvent: Water or Ethanol

-

Base: Potassium Carbonate (

) or Sodium Bicarbonate (

Step-by-Step Procedure:

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with nitrogen.[2][3]

-

Base Solution: Dissolve

(1.5 equiv) in distilled water (10 volumes relative to hydrazine). -

Hydrazine Addition: Cool the solution to 0–5 °C in an ice bath. Add Methylhydrazine (1.0 equiv) dropwise. Note: Methylhydrazine is extremely toxic; handle only in a fume hood with appropriate PPE.

-

Nitrile Addition: Charge the addition funnel with 2-Chloroacrylonitrile (1.0 equiv). Add this solution dropwise to the cold hydrazine mixture over 30–60 minutes. Maintain the temperature below 10 °C to prevent uncontrolled exotherms.

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature. Stir for 12–18 hours.

-

Optimization: For faster conversion, the mixture can be heated to 40–50 °C for 4 hours after the initial ambient stirring.

-

-

Workup:

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Dichloromethane : Methanol (95:5 to 90:10 gradient).

-

Yield: Typically 60–75%.

-

Data Summary Table:

| Parameter | Specification |

|---|---|

| Limiting Reagent | Methylhydrazine |

| Electrophile | 2-Chloroacrylonitrile |

| Temperature | 0°C (addition)

Method B: Curtius Rearrangement (High Fidelity)

When absolute regiochemical purity is paramount, or if the 3-carboxylic acid precursor is readily available, the Curtius rearrangement provides an unambiguous route. This method converts a carboxylic acid to an amine with retention of the nitrogen position.

Reaction Scheme[2][4][6][7][8]

-

Acyl Azide Formation: 1-Methyl-pyrazole-3-carboxylic acid

Acyl Azide. -

Rearrangement: Thermal decomposition to Isocyanate (

). -

Hydrolysis: Isocyanate +

Experimental Protocol

Reagents:

-

1-Methyl-1H-pyrazole-3-carboxylic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (

) -

tert-Butanol (

-BuOH) (for Boc-protected intermediate) or Water (for direct amine) -

Solvent: Toluene or 1,4-Dioxane

Step-by-Step Procedure:

-

Activation: In a round-bottom flask, dissolve 1-Methyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) in dry Toluene.

-

Azide Formation: Add

(1.2 equiv) followed by DPPA (1.1 equiv). Stir at room temperature for 1 hour. -

Rearrangement: Heat the mixture to reflux (approx. 80–110 °C). Evolution of nitrogen gas (

) indicates the formation of the isocyanate. Monitor by IR (appearance of isocyanate peak ~2260 -

Trapping/Hydrolysis:

-

Option A (Boc-Protection): If

-BuOH is present in the reaction mixture, the product is the tert-butyl (1-methyl-1H-pyrazol-3-yl)carbamate . Deprotect with TFA/DCM to get the free amine. -

Option B (Direct Hydrolysis): Add water to the isocyanate solution and heat to reflux for 1 hour to generate the free amine directly.

-

-

Isolation: Evaporate solvent. Partition between 1M NaOH and Ethyl Acetate. The amine will be in the organic layer (if free base) or requires pH adjustment.

-

Purification: Recrystallization from Ethanol/Ether or column chromatography.

Characterization & Validation

Distinguishing between the 1-methyl-3-amino and 1-methyl-5-amino isomers is critical.

NMR Spectroscopy[9]

-

1H NMR (DMSO-d6):

-

1-Methyl-3-aminopyrazole: The proton at C5 (adjacent to N1) typically appears as a doublet at

ppm. The proton at C4 is at -

NOESY (Crucial): In the 1-methyl-3-amino isomer, the N-Methyl group is spatially close to the C5-H proton. A strong NOE correlation between the N-Me singlet and the C5-H doublet confirms the 1-methyl regiochemistry. In the 5-amino isomer, the N-Me is adjacent to the amine group and C4-H, showing different NOE patterns.

-

Analytical Data Table

| Technique | Feature | Expected Value (3-Amino isomer) |

| 1H NMR | N-Me Signal | |

| 1H NMR | C5-H Signal | |

| 1H NMR | C4-H Signal | |

| NOESY | Correlation | Strong cross-peak between N-Me and C5-H |

| MS (ESI) | [M+H]+ | m/z 98.1 |

Safety & References

Critical Safety Hazards

-

Methylhydrazine: High acute toxicity, suspected carcinogen, flammable. Use only in a certified chemical fume hood. Double-glove (nitrile/laminate) recommended.

-

2-Chloroacrylonitrile: Highly toxic, lachrymator. Inhalation can be fatal.

-

DPPA: Toxic, potential explosion hazard if heated dry.

References[2][3][6][7][9][10]

-

Bagley, M. C., et al. "Microwave-assisted synthesis of 3-aminopyrazoles." Synlett, 2007. Link

-

Ji, J., et al. "Regioselective synthesis of 1-substituted 3-aminopyrazoles." Journal of Organic Chemistry, 2009.

-

US Patent 3920693A. "Production of 3-aminopyrazoles." Link

-

Shin, Y., et al. "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA." ACS Omega, 2021. Link (Describes synthesis of 1-alkyl-3-aminopyrazole from alkylhydrazine and 2-chloroacrylonitrile).

Sources

- 1. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Versatile Building Block: An In-Depth Technical Guide to 1-Methyl-3-aminopyrazole (CAS 1904-31-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Aminopyrazole Scaffold

In the landscape of modern medicinal chemistry and organic synthesis, the pyrazole nucleus stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1] Among its derivatives, aminopyrazoles are of particular interest due to their versatile reactivity and their role as key precursors to a wide array of therapeutic agents, including kinase inhibitors, anti-inflammatory, and anti-infective agents.[2][3] This guide provides a comprehensive technical overview of 1-Methyl-3-aminopyrazole (CAS No. 1904-31-0), a commercially available yet underexplored building block with significant potential in drug discovery and development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by scientific literature.

Section 1: Core Molecular Attributes of 1-Methyl-3-aminopyrazole

1-Methyl-3-aminopyrazole, with the molecular formula C₄H₇N₃, is a substituted pyrazole characterized by a methyl group at the N1 position and an amino group at the C3 position. This specific substitution pattern imparts distinct physicochemical and reactive properties that are crucial for its utility in synthesis.

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of 1-Methyl-3-aminopyrazole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1904-31-0 | PubChem[1] |

| Molecular Formula | C₄H₇N₃ | PubChem[1] |

| Molecular Weight | 97.12 g/mol | PubChem[1] |

| Appearance | Clear liquid | ChemicalBook[4] |

| Boiling Point | 93 °C | ChemicalBook[4] |

| Density | 1.12 g/mL | ChemicalBook[4] |

| Refractive Index | 1.5420-1.5460 | ChemicalBook[4] |

| Water Solubility | Slightly soluble | ChemicalBook[4] |

| pKa (Predicted) | 4.04 ± 0.10 | ChemicalBook[4] |

Spectral Data for Structural Elucidation

Structural confirmation of 1-Methyl-3-aminopyrazole relies on a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For 1-Methyl-3-aminopyrazole, the key signals would include a singlet for the methyl protons, two distinct signals for the pyrazole ring protons, and a broad signal for the amino protons.[5]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum reveals the carbon framework of the molecule. Distinct signals are expected for the methyl carbon and the three unique carbon atoms of the pyrazole ring.[6]

IR (Infrared) Spectroscopy: The IR spectrum is useful for identifying the functional groups present. Key absorptions for 1-Methyl-3-aminopyrazole would include N-H stretching vibrations for the amino group and C-H stretching for the methyl and pyrazole ring protons.[1]

Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule, confirming its molecular weight. The mass spectrum of 1-Methyl-3-aminopyrazole would show a molecular ion peak corresponding to its molecular weight.[1]

Safety and Handling

As with any chemical reagent, proper handling of 1-Methyl-3-aminopyrazole is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards.[1]

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 1B/2): Causes severe skin burns and eye damage or causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or eye irritation.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Section 2: Synthesis of 1-Methyl-3-aminopyrazole

The synthesis of aminopyrazoles can be achieved through several established routes, most commonly involving the condensation of a hydrazine derivative with a suitable three-carbon precursor.[7][8] For 1-Methyl-3-aminopyrazole, the most logical and widely applicable approach involves the reaction of methylhydrazine with a β-ketonitrile or an α,β-unsaturated nitrile.

Proposed Synthetic Pathway

A reliable method for the synthesis of 1-Methyl-3-aminopyrazole can be adapted from the well-documented synthesis of 3-aminopyrazole.[9] This involves the reaction of methylhydrazine with 2,3-dichloropropionitrile. The methyl group on the hydrazine directs the regioselectivity of the cyclization to favor the formation of the 1-methyl derivative.

Caption: Proposed synthesis of 1-Methyl-3-aminopyrazole.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 3-aminopyrazole and is provided as a guideline for researchers.[9] Optimization may be necessary.

Materials:

-

Methylhydrazine

-

2,3-Dichloropropionitrile

-

Potassium carbonate (K₂CO₃)

-

Water

-

Diethyl ether or Ethyl acetate

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve potassium carbonate in water. To this solution, add methylhydrazine.

-

Addition of Nitrile: Cool the reaction mixture in an ice bath. Slowly add 2,3-dichloropropionitrile dropwise to the stirred solution, maintaining the temperature between 10-20 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, followed by heating at 50-60 °C for approximately 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Filter to remove any inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of 1-Methyl-3-aminopyrazole stems from the nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom at the 2-position, as well as the potential for electrophilic substitution on the pyrazole ring. This dual reactivity makes it a valuable precursor for the synthesis of fused heterocyclic systems, which are prominent in many drug candidates.[10][11]

Reactions at the Amino Group

The primary amino group at the C3 position is a key handle for derivatization. It can readily undergo a variety of reactions typical of primary amines, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Synthesis of Fused Pyrazole Systems

A significant application of 1-Methyl-3-aminopyrazole is its use as a building block for the synthesis of bicyclic heterocyclic compounds with therapeutic potential, particularly in the realm of kinase inhibitors.[12][13]

The reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazolo[1,5-a]pyrimidines.[6][14][15] These fused systems are known to exhibit a range of biological activities, including acting as kinase inhibitors.[2][16]

Caption: Synthesis of Pyrazolo[1,5-a]pyrimidines.

Similarly, 1-Methyl-3-aminopyrazole can be utilized in the synthesis of pyrazolo[3,4-b]pyridines. These are often prepared through the reaction of an aminopyrazole with various precursors that provide the pyridine ring fragment.[9][10][11] Pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of various kinases, including Tropomyosin receptor kinases (TRKs).[17]

Section 4: Role in Drug Discovery and Development

The aminopyrazole scaffold is a cornerstone in the design of kinase inhibitors.[12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The amino group of aminopyrazoles can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common feature in many kinase inhibitor binding modes.

The N-methylation in 1-Methyl-3-aminopyrazole can offer several advantages in drug design:

-

Modulation of Physicochemical Properties: The methyl group can influence solubility, lipophilicity, and metabolic stability.

-

Vector for Substituent Placement: The fixed position of the methyl group allows for predictable substitution patterns on the pyrazole ring, aiding in structure-activity relationship (SAR) studies.

-

Improved Selectivity: The presence and position of the methyl group can influence the binding affinity and selectivity of the final compound for a particular kinase isoform.[5]

Conclusion

1-Methyl-3-aminopyrazole is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined structure, predictable reactivity, and the biological significance of the aminopyrazole scaffold make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a technical foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors. As the quest for new and more effective drugs continues, the strategic application of such fundamental building blocks will undoubtedly play a pivotal role in future discoveries.

References

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- Production of 3-aminopyrazoles. (1975). Google Patents.

-

RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). Retrieved from [Link]

-

Boosting Crop Yields: The Role of 3-Aminopyrazole in Agrochemical Innovation. (n.d.). Retrieved from [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PubMed. Retrieved from [Link]

-

Recent developments in aminopyrazole chemistry. (2009). Arkivoc. Retrieved from [Link]

-

Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). Royal Society of Chemistry. Retrieved from [Link]

-

1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-Methyl-3-aminopyrazole. (n.d.). PubChem. Retrieved from [Link]

-

Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (2019). ResearchGate. Retrieved from [Link]

-

Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). ResearchGate. Retrieved from [Link]

-

An efficient protocol for accessing β-amino dicarbonyl compounds through aza-Michael reaction. (2017). ResearchGate. Retrieved from [Link]

-

One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. (2017). ACS Publications. Retrieved from [Link]

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. (2014). ACS Publications. Retrieved from [Link]

-

Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2021). MDPI. Retrieved from [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved from [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2018). MDPI. Retrieved from [Link]

-

Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. d-nb.info [d-nb.info]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]

Technical Guide: Solubility Profiling of 1-Methyl-3-aminopyrazole

[1]

Executive Summary & Chemical Identity

1-Methyl-3-aminopyrazole (also known as 1-methyl-1H-pyrazol-3-amine) is a critical heterocyclic building block used in the synthesis of agrochemicals, pharmaceutical intermediates, and dye precursors.[1][2][3][4][5] Its solubility behavior is governed by its low molecular weight, basic nitrogen functionality, and amphiphilic character.[1][2]

-

Physical State: Low-melting solid (mp 34–37°C) or supercooled liquid at room temperature.[1][2]

-

LogP: ~ -0.1 (Hydrophilic/Amphiphilic boundary)[1]

Key Insight: The compound's LogP of -0.1 suggests significant hydrophilicity, yet commercial databases often list it as "slightly soluble" in water.[1][2] This discrepancy typically arises from the pH-dependent nature of the aminopyrazole moiety.[1][2] While the neutral free base has moderate water solubility, its protonated form (at pH < 4) is highly soluble.[1][2]

Physicochemical Solubility Drivers

Understanding the molecular interactions is prerequisite to selecting the correct solvent system.[1][2]

Polarity & Hydrogen Bonding

The molecule contains a primary amine (-NH₂) acting as both a hydrogen bond donor (HBD) and acceptor (HBA), and a pyrazole ring nitrogen acting as an HBA.[1][2]

-

Protic Solvents (Alcohols): High solubility due to strong H-bond networking.[1][2]

-

Aprotic Polar Solvents (DMSO, DMF): Excellent solubility due to dipole-dipole interactions.[1][2]

-

Non-Polar Solvents (Alkanes): Poor solubility due to lack of H-bonding capability.[1][2]

Table 1: Predicted Solubility Landscape

Data synthesized from structural properties and standard synthetic protocols.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Primary Interaction Mechanism | Application |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Dipole-Dipole | Stock solutions, library storage |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (>50 mg/mL) | Hydrogen Bonding | Reaction medium, recrystallization |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Dipole-Dipole / Dispersion | Extraction, chromatography |

| Ethers | THF, 1,4-Dioxane | Moderate to High | Weak H-Bond Accepting | Reaction medium |

| Esters | Ethyl Acetate | Moderate | Dipole-Dipole | Partitioning, washing |

| Aqueous | Water (pH 7) | Moderate/Slight | H-Bonding (limited by lipophilicity) | Biphasic reactions |

| Aqueous Acid | 0.1 M HCl, 1 M Acetic Acid | Very High | Ionic Solvation (Salt formation) | Aqueous workup |

| Alkanes | Hexanes, Heptane, Pentane | Low / Insoluble | Dispersion (Van der Waals) | Anti-solvent, precipitation |

Experimental Protocols for Solubility Determination

As specific quantitative data is often proprietary or batch-dependent, the following self-validating protocols allow researchers to generate precise solubility curves.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents as Soluble, Sparingly Soluble, or Insoluble.[1][2] Scope: Initial process development.

-

Preparation: Weigh 10 mg of 1-Methyl-3-aminopyrazole into a clear HPLC vial.

-

Addition: Add the target solvent in 100 µL increments (starting volume).

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Calculation:

Protocol B: Equilibrium Solubility via HPLC (Tier 2)

Objective: Precise thermodynamic solubility data for formulation or crystallization design.

-

Saturation: Add excess solid 1-Methyl-3-aminopyrazole to 2 mL of solvent in a sealed vial.

-

Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

-

Dilution: Dilute the filtrate 100-fold with Mobile Phase A (Water/0.1% Formic Acid).

-

Quantification: Inject onto HPLC-UV (254 nm).

Strategic Workflows (Visualized)

Solubility Screening Logic

The following diagram illustrates the decision matrix for selecting a solvent based on the intended application (Reaction vs. Purification).

Caption: Decision matrix for solvent selection based on thermal requirements and purification strategy.

pH-Dependent Solubility Mechanism

This diagram details how pH manipulation alters the solubility state, critical for liquid-liquid extraction (LLE).[1][2]

Caption: Phase distribution changes driven by pH adjustments, enabling efficient extraction protocols.

Application in Process Chemistry[2][10]

Recrystallization Strategies

Since 1-Methyl-3-aminopyrazole is a low-melting solid, "oiling out" is a common risk during crystallization.[1][2]

-

Procedure: Dissolve the crude material in a minimum volume of warm Ethanol (40°C). Slowly add Heptane until slight turbidity is observed. Cool slowly to 0°C with vigorous stirring to induce nucleation rather than oil formation.

Reaction Solvent Selection[1][2][10]

-

Nucleophilic Substitution: Use Acetonitrile or DMF .[1][2] These polar aprotic solvents solvate the aminopyrazole well but leave the amine nucleophile "naked" and reactive.[1][2]

-

Condensation Reactions: Use Ethanol or Toluene .[1][2][8] Toluene allows for azeotropic removal of water (Dean-Stark) if the reaction generates water byproducts.[1][2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137254, 1-Methyl-3-aminopyrazole. Retrieved from [Link][1]

-

Organic Syntheses. General procedures for Aminopyrazole synthesis and purification. (Contextual reference for aminopyrazole handling). Retrieved from [Link][1]

Sources

- 1. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 [chemicalbook.com]

- 4. H30935.03 [thermofisher.com]

- 5. 1904-31-0 CAS MSDS (1-Methyl-1H-pyrazol-3-amine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Amino-1-methylpyrazole , 97% , 1904-31-0 - CookeChem [cookechem.com]

- 7. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Reactivity of the Amine Group in 1-Methyl-3-aminopyrazole

Abstract

1-Methyl-3-aminopyrazole is a foundational building block in contemporary medicinal chemistry, prized for its role in the synthesis of a multitude of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1][2][3] Its synthetic utility is largely dictated by the reactivity of the exocyclic amine at the C3 position. This guide provides an in-depth analysis of the chemical behavior of this amine group, grounded in an understanding of the molecule's electronic structure. We will explore the delicate balance of nucleophilicity and basicity, delve into the mechanisms of its most critical transformations, and offer field-proven protocols for its derivatization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile scaffold.

Core Principles: Electronic Structure and Reactivity

The reactivity of the 3-amino group in 1-methyl-3-aminopyrazole is not merely that of a simple aromatic amine; it is profoundly influenced by the electronic characteristics of the pyrazole ring itself. The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1] The interplay between the N1-methyl group, the pyridine-like nitrogen at N2, and the exocyclic amine at C3 creates a unique electronic environment that governs the molecule's chemical behavior.

The N1-methyl group is an electron-donating group, which increases the electron density of the pyrazole ring. The exocyclic amino group at the C3 position further contributes to this electron-rich system through resonance. However, the adjacent pyridine-like N2 atom acts as an electron sink, withdrawing electron density from the ring. This push-pull dynamic results in a nuanced reactivity profile. The primary sites of nucleophilic character are the exocyclic amine (NH₂) and the N2 ring nitrogen. Understanding the competition between these two sites is paramount for achieving selective chemical transformations.

Caption: Nucleophilic centers in 1-methyl-3-aminopyrazole.

Basicity and Protonation

The predicted pKa of 1-methyl-3-aminopyrazole is approximately 4.04, indicating it is a weak base.[4] In acidic media, protonation can occur at either the exocyclic amine or the more basic N2 ring nitrogen. Under strongly acidic conditions, such as those used in diazotization, the ring nitrogen is preferentially protonated. This protonation deactivates the ring towards electrophilic attack and modulates the reactivity of the exocyclic amine.[5]

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃ | [6] |

| Molecular Weight | 97.12 g/mol | [7] |

| Boiling Point | 93 °C | [4] |

| Predicted pKa | 4.04 ± 0.10 | [4] |

| Appearance | Light orange to yellow liquid | [4] |

| Table 1: Physicochemical Properties of 1-Methyl-3-aminopyrazole. |

Key Synthetic Transformations of the Amine Group

The exocyclic amine of 1-methyl-3-aminopyrazole is a versatile handle for a wide array of chemical modifications. Its nucleophilic character allows it to readily react with various electrophiles.

N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide bonds are cornerstone reactions in drug discovery, often used to modulate physicochemical properties and explore structure-activity relationships (SAR). The amine group at C3 undergoes facile acylation and sulfonylation.

-

N-Acylation: This reaction is typically performed with acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the acid byproduct. The choice of an aprotic solvent like dichloromethane (DCM), acetonitrile (ACN), or N,N-dimethylformamide (DMF) is common. The reaction is generally high-yielding and chemoselective for the exocyclic amine over the N2 ring nitrogen, primarily due to the higher nucleophilicity of the primary amine.

-

N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamide.[8] These reactions are robust and provide access to a critical class of functional groups in medicinal chemistry. In some cases, double sulfonylation can occur if excess reagent and strong base are used.[8]

Caption: Experimental workflow for N-acylation or N-sulfonylation.

N-Alkylation

While acylation and sulfonylation are highly selective for the exocyclic amine, N-alkylation can be more complex. Alkylation of aminopyrazoles can potentially occur at the exocyclic amine, the N1 position (if unsubstituted), or the N2 position.[9] In the case of 1-methyl-3-aminopyrazole, the N1 position is already blocked. Therefore, the primary competition is between the exocyclic NH₂ and the ring N2.

The regiochemical outcome is influenced by factors such as the nature of the alkylating agent, the base, and the solvent.[9] Hard electrophiles tend to react at the site of highest electron density (often the ring nitrogen), while softer electrophiles may favor the softer exocyclic amine.

A highly effective and selective method for alkylating the exocyclic amine is reductive amination .[10] This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method avoids the regioselectivity issues associated with direct alkylation using alkyl halides.[10]

Diazotization and Azo Coupling

The diazotization of the 3-amino group is a powerful transformation that converts the amine into a versatile diazonium salt intermediate. This reaction is typically carried out by treating the aminopyrazole with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C).[5][11]

The resulting pyrazolediazonium salt is an excellent electrophile and can undergo several useful reactions:

-

Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds (like phenols or anilines) or active methylene compounds to form highly colored azo compounds. This is a foundational reaction in dye chemistry.[12]

-

Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including halogens (-Cl, -Br, -I), cyano (-CN), and hydroxyl (-OH) groups, often using copper(I) salts as catalysts.[13]

This two-step sequence (diazotization followed by substitution) provides an indirect method to introduce a wide range of functional groups at the C3 position that are not accessible through direct methods.

Caption: Key steps in the formation of a pyrazolediazonium salt.

Validated Experimental Protocols

The following protocols are provided as self-validating systems for the reliable transformation of 1-methyl-3-aminopyrazole. Researchers should adapt these procedures based on the specific properties of their substrates and reagents.

Protocol 1: General Procedure for N-Acylation (Amide Synthesis)

-

Reaction Setup: To a solution of 1-methyl-3-aminopyrazole (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add triethylamine (1.5 eq).

-

Cooling: Cool the stirred solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise to the solution over 5-10 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acylated product.

Protocol 2: General Procedure for N-Sulfonylation (Sulfonamide Synthesis)

This protocol is adapted from a similar procedure for a substituted 5-aminopyrazole.[8]

-

Reaction Setup: Dissolve 1-methyl-3-aminopyrazole (1.0 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile (~0.1 M).

-

Reagent Addition: Add the sulfonyl chloride (e.g., 4-methylbenzenesulfonyl chloride, 1.2 eq) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor for the disappearance of starting material by TLC or LC-MS.

-

Workup: After the reaction is complete, concentrate the mixture under reduced pressure. Add water and extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using dichloromethane or an ethyl acetate/hexanes gradient) to yield the desired N-sulfonylated pyrazole.[8]

Conclusion

The 3-amino group of 1-methyl-3-aminopyrazole is a remarkably versatile functional group whose reactivity is finely tuned by the electronic properties of the pyrazole ring. While it undergoes predictable and high-yielding acylation and sulfonylation reactions, chemists must be mindful of the competing nucleophilicity of the N2 ring nitrogen, particularly in alkylation reactions. The ability to convert the amine to a diazonium salt further expands its synthetic utility, opening pathways to a wide range of C3-substituted pyrazoles. A thorough understanding of these reactivity patterns, as outlined in this guide, empowers researchers to strategically and efficiently utilize 1-methyl-3-aminopyrazole as a key scaffold in the design and synthesis of novel molecules for drug discovery and development.

References

- Synthesis and Reactivity Comparisons of 1-Methyl-3-Substituted Cyclopropene Mini-tags for Tetrazine Bioorthogonal Reactions. (n.d.). National Institutes of Health.

- Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Plausible nucleophile sites of 5‐aminopyrazoles. (n.d.). ResearchGate.

- 1-Methyl-1H-pyrazol-3-amine synthesis. (n.d.). ChemicalBook.

- Recent developments in aminopyrazole chemistry. (n.d.). Arkivoc.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- The synthesis of 1-phenyl-3-methyl-4-acyl-pyrazolones-5. (n.d.). SciSpace.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI.

-

Guo, Y., Wang, G., Wei, L., & Wan, J. P. (2019). Domino C-H Sulfonylation and Pyrazole Annulation for Fully Substituted Pyrazole Synthesis in Water Using Hydrophilic Enaminones. Journal of Organic Chemistry, 84(5), 2984-2990. Retrieved February 8, 2026, from [Link]

- (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC.

-

1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

- Recent developments in aminopyrazole chemistry. (2009). ResearchGate.

- N-Alkylation of Methyl 3-amino-1H-pyrazole-4-carboxylate. (n.d.). Benchchem.

- Process for preparing diazonium salts of 3-amino-pyrazole. (n.d.). Google Patents.

- Substituent effects and electron delocalization in five-membered N-heterocycles. (2024).

- Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). Australian Journal of Chemistry.

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

-

Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. (2022). CSIRO Publishing. Retrieved February 8, 2026, from [Link]

-

Process for the diazotisation of amines. (n.d.). European Patent Office. Retrieved February 8, 2026, from [Link]

- Pyrazole structure highlighting the nucleophilic and electrophilic.... (n.d.). ResearchGate.

- Scheme 21. One-pot diazotization reaction carried out on.... (n.d.). ResearchGate.

- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). National Institutes of Health. Retrieved February 8, 2026, from [Link]

-

14.4: Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved February 8, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved February 8, 2026, from [Link]

- Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (n.d.).

-

(PDF) SYNTHESIS, CHARACTERIZATION OF NEW N-ALKYL-1H- PYRAZOL-3-ONE DERIVATIVES. (2019). ResearchGate. Retrieved February 8, 2026, from [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]

- Discovery of Novel Substituted N-Methylpyrazole Scaffolds as MmpL3 Inhibitors | Request PDF. (n.d.). ResearchGate.

-

5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

-

Methyl 5-(aminosulfonyl)-3-chloro-1-methyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved February 8, 2026, from [Link]

- N-alkylation method of pyrazole. (n.d.). Google Patents.

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Institutes of Health. Retrieved February 8, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-1H-pyrazol-3-amine | 1904-31-0 [chemicalbook.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. 1-Methyl-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 7. 1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole - Google Patents [patents.google.com]

- 13. Diazotisation [organic-chemistry.org]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methyl-3-aminopyrazole

Introduction: The Electronic Landscape of a Privileged Scaffold

1-Methyl-3-aminopyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure features a five-membered aromatic pyrazole ring, which is inherently electron-rich and thus predisposed to electrophilic attack. The reactivity and regioselectivity of this ring are profoundly influenced by its two substituents: a methyl group at the N1 position and an amino group at the C3 position.

-

The 3-Amino Group (-NH₂): This is a powerful activating group. Through resonance, the nitrogen lone pair donates significant electron density into the pyrazole ring. This effect is most pronounced at the positions ortho (C4) and para (C5, relative to the C3-N bond through the ring) to the amino group. This strong activation makes the ring highly nucleophilic and susceptible to reaction with a wide range of electrophiles.[1][2]

-

The 1-Methyl Group (-CH₃): This is a weakly activating group due to a positive inductive effect (+I), donating electron density through the sigma bond framework.[3]

The concerted influence of these two groups renders the 1-methyl-3-aminopyrazole ring exceptionally reactive towards electrophiles, far more so than unsubstituted pyrazole. The primary challenge and focus of this guide is to understand and control the regioselectivity of these reactions, which is overwhelmingly directed to the C4 position. The C4 position benefits from the strong activating effect of the amino group and is sterically unencumbered, making it the kinetic and thermodynamic product in most cases.[4][5]

This guide provides a detailed exploration of the principal electrophilic substitution reactions of 1-methyl-3-aminopyrazole, offering not just protocols but the underlying scientific rationale for key experimental choices.

Halogenation: Precise and High-Yielding Functionalization

Halogenation is one of the most straightforward and efficient electrophilic substitutions for this substrate. Due to the highly activated nature of the pyrazole ring, harsh conditions and strong Lewis acid catalysts are unnecessary and often detrimental. The use of N-halosuccinimides (NBS for bromination, NCS for chlorination) provides a mild and highly regioselective route to 4-halo-1-methyl-3-aminopyrazoles.

Mechanistic Rationale & Regioselectivity

The reaction proceeds via the classical electrophilic aromatic substitution (EAS) mechanism.[6] The N-halosuccinimide serves as a source of an electrophilic halogen (Br⁺ or Cl⁺). The electron-rich pyrazole ring attacks the electrophile, preferentially at the C4 position, to form a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate is the key to the reaction's regioselectivity. Attack at C4 allows the positive charge to be delocalized effectively across the N2 atom and, most importantly, onto the exocyclic amino group at C3. This charge delocalization is a powerful stabilizing force that is not as effective for attack at the C5 position. A subsequent deprotonation step by a weak base (like the succinimide anion or solvent) restores aromaticity, yielding the final product.

Caption: General mechanism for electrophilic halogenation at the C4 position.

Field-Proven Experimental Protocol: 4-Bromo-1-methyl-3-aminopyrazole

This protocol is adapted from methodologies proven effective for highly activated aminopyrazole systems.[7] The choice of Dimethyl Sulfoxide (DMSO) as a solvent is strategic; its polar, aprotic nature facilitates the reaction without interfering with the electrophile or substrate.

Materials:

-

1-Methyl-3-aminopyrazole (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Inert Atmosphere: Set up a clean, dry round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere. This is crucial to prevent side reactions with atmospheric moisture and oxygen, ensuring the integrity of the activated substrate.

-

Dissolution: Dissolve 1-Methyl-3-aminopyrazole (1.0 eq) in anhydrous DMSO.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes. Maintaining a low temperature controls the reaction rate, preventing potential di-substitution or other side reactions due to the high reactivity of the substrate.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion before proceeding to work-up.

-

Work-up:

-

Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (to quench any remaining electrophilic bromine), saturated aqueous sodium bicarbonate (to neutralize any acidic byproducts), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-bromo-1-methyl-3-aminopyrazole.

Nitration: Navigating the Challenges of a Powerful Electrophile

Nitration of 1-methyl-3-aminopyrazole is significantly more complex than halogenation. The primary challenge stems from the high reactivity of the 3-amino group, which is susceptible to oxidation and protonation under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acids).[1] Direct nitration often leads to low yields, complex product mixtures, and potential decomposition.

Strategic Approach: The Protection-Nitration-Deprotection Workflow

To achieve a successful and clean nitration at the C4 position, a protective strategy is imperative. The amino group is temporarily converted to an amide (e.g., an acetamide), which serves two critical functions:

-

Moderates Reactivity: The acetyl group is electron-withdrawing, which tempers the powerful activating effect of the amino group, making the ring less susceptible to oxidation and over-reaction.

-

Prevents Protonation: The amide nitrogen is significantly less basic than the amine nitrogen, preventing the formation of a deactivating pyrazolium ion in the acidic nitrating medium.

This multi-step approach ensures a predictable and high-yielding outcome.

Caption: A robust workflow for the nitration of 1-methyl-3-aminopyrazole.

Detailed Experimental Protocol

Part A: Protection (Acetylation)

-

Suspend 1-methyl-3-aminopyrazole (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to act as a base, scavenging the HCl produced.

-

Cool the mixture to 0 °C and slowly add acetyl chloride (1.1 eq).

-

Stir at room temperature for 2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine, dry over MgSO₄, and concentrate to yield N-(1-methyl-1H-pyrazol-3-yl)acetamide, which is often pure enough for the next step.

Part B: Nitration

-

Add the protected acetamide from Part A slowly to concentrated sulfuric acid at 0 °C. It is critical to maintain this low temperature to manage the exothermic nature of the dissolution.

-

Prepare the nitrating mixture by adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

-

Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not rise above 5 °C. This precise temperature control is the cornerstone of a safe and selective nitration.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry to obtain N-(1-methyl-4-nitro-1H-pyrazol-3-yl)acetamide.

Part C: Deprotection (Hydrolysis)

-

Reflux the nitrated acetamide from Part B in 6M aqueous hydrochloric acid for 4-6 hours.

-

Cool the solution and neutralize carefully with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield the final product, 1-methyl-4-nitro-3-aminopyrazole.

Friedel-Crafts Acylation: Overcoming Catalyst Complexation

Friedel-Crafts acylation, a powerful tool for forming C-C bonds, presents a significant challenge for 1-methyl-3-aminopyrazole.[8] The basic amino group readily complexes with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivated species that is resistant to electrophilic attack.[9] Therefore, direct acylation is generally not feasible.

The same protection strategy employed for nitration is the most reliable solution. By converting the amino group to an acetamide, the Lewis basicity of the nitrogen is drastically reduced, preventing catalyst poisoning. The N-acetyl group is deactivating but remains an ortho, para-director, guiding the incoming acyl group to the desired C4 position.

Experimental Protocol: 4-Acetyl-1-methyl-3-aminopyrazole

Prerequisite: The substrate for this reaction is N-(1-methyl-1H-pyrazol-3-yl)acetamide, prepared as described in the nitration protocol (Part A).

Materials:

-

N-(1-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq)

-

Acetyl chloride (1.5 eq)

-

Anhydrous Aluminum chloride (AlCl₃) (3.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ice, Hydrochloric acid (1M)

Procedure:

-

Catalyst Suspension: Suspend anhydrous AlCl₃ (3.0 eq) in anhydrous DCM under a nitrogen atmosphere. A stoichiometric excess of the catalyst is required as it will coordinate with both the carbonyl oxygen of the reactant and the acetyl chloride.

-

Acylium Ion Formation: Add acetyl chloride (1.5 eq) to the suspension and stir for 15 minutes at room temperature to pre-form the electrophilic acylium ion complex.

-

Substrate Addition: Cool the mixture to 0 °C and add a solution of N-(1-methyl-1H-pyrazol-3-yl)acetamide (1.0 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction is typically slower than halogenation due to the deactivating effect of the acetylamino group.

-

Quenching & Work-up: Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.

-

Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify the resulting ketone by column chromatography.

-

Deprotection: The resulting 4-acetyl-protected amine can then be deprotected via acidic hydrolysis (as described in the nitration protocol, Part C) to yield 4-acetyl-1-methyl-3-aminopyrazole.

Summary of Regioselectivity

The electrophilic substitution reactions of 1-methyl-3-aminopyrazole are governed by the powerful directing effect of the 3-amino group. The following table summarizes the expected major products for key reactions.

| Reaction Type | Electrophile (E⁺) | Reagents | Major Product | Key Considerations |

| Bromination | Br⁺ | NBS, DMSO | 4-Bromo-1-methyl-3-aminopyrazole | Mild conditions are sufficient; high regioselectivity. |

| Chlorination | Cl⁺ | NCS, DMSO | 4-Chloro-1-methyl-3-aminopyrazole | Similar to bromination; highly efficient. |

| Nitration | NO₂⁺ | HNO₃/H₂SO₄ | 4-Nitro-1-methyl-3-aminopyrazole | Requires protection of the amino group to prevent oxidation and deactivation. |

| Acylation | RCO⁺ | RCOCl, AlCl₃ | 4-Acyl-1-methyl-3-aminopyrazole | Requires protection of the amino group to prevent catalyst complexation. |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 1-Methyl-3-aminopyrazole-4-sulfonic acid | Reaction is vigorous; may require protection. Product is often a zwitterion. |

Conclusion

1-Methyl-3-aminopyrazole is a highly activated heterocyclic system that readily undergoes electrophilic aromatic substitution. The key to successfully functionalizing this scaffold lies in understanding the dominant role of the 3-amino group, which consistently directs incoming electrophiles to the C4 position. While simple reactions like halogenation can be performed directly with high efficiency, more demanding transformations such as nitration and Friedel-Crafts acylation necessitate a robust protection-deprotection strategy to circumvent the inherent reactivity and basicity of the amino substituent. The protocols and mechanistic insights provided in this guide offer a validated framework for researchers and drug development professionals to effectively utilize this valuable building block in the synthesis of complex molecular architectures.

References

-

Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. [Link]

-

BYJU'S. Electrophilic Substitution Reaction of Anilines. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Wikipedia. Electrophilic aromatic substitution. [Link]

-

Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]

-

Chemistry LibreTexts. (2022). 1.31: Electrophilic Substitution. [Link]

-

Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. [Link]

-

Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]

-

Scribd. Complete Electrophilic Substitution Reactions Pyrazole. [Link]

-

SlideShare. Pyrazole. [Link]

-

ResearchGate. (2012). Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

1-Methyl-3-aminopyrazole: Strategic Utilization in Heterocyclic Design and Kinase Inhibitor Synthesis

Executive Summary

1-Methyl-3-aminopyrazole (1M3AP) represents a "privileged scaffold" in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Unlike its unmethylated parent, 1M3AP offers a fixed tautomeric state, defined lipophilicity, and a distinct nucleophilic profile that allows for highly regioselective heterocyclizations.

This technical guide dissects the utility of 1M3AP, moving beyond basic properties to focus on its primary application: the synthesis of pyrazolo[1,5-a]pyrimidines —a bioisostere of the purine core found in ATP. We provide validated protocols for its synthesis to avoid common regioselectivity pitfalls and detail its mechanistic behavior in cascade cyclizations.

Part 1: Structural & Physicochemical Profile[1]

The utility of 1M3AP lies in its electronic duality. The exocyclic amino group at C3 is moderately nucleophilic, while the endocyclic N2 nitrogen retains sufficient basicity to participate in cyclization reactions, but only after the C3-amine has reacted.

Key Properties Table[1][2][3]

| Property | Value / Characteristic | Implications for Synthesis |

| CAS Number | 1904-31-0 | Standard identifier for sourcing. |

| Molecular Weight | 97.12 g/mol | Low MW allows for high "ligand efficiency" in fragment-based drug design. |

| pKa (Conj. Acid) | ~4.04 | Significantly less basic than pyridine (pKa 5.2). Requires stronger electrophiles or catalysis for amide coupling compared to alkyl amines. |

| Tautomerism | Fixed | The N1-methyl group locks the aromatic system, preventing the 3-amino |

| H-Bonding | Donor (NH₂), Acceptor (N2) | The N2 nitrogen is a critical H-bond acceptor in the "hinge region" of kinase active sites. |

Part 2: Synthetic Access & Regiocontrol[4][5]

The Regioselectivity Challenge

A common error in synthesizing 1M3AP is the reaction of simple acrylonitrile with methylhydrazine. This often yields a mixture of the desired 3-amino isomer and the unwanted 5-amino isomer (1-methyl-5-aminopyrazole) due to the competitive nucleophilicity of the

The Solution: The Bagley Protocol

To ensure high regiochemical fidelity, the use of 2-chloroacrylonitrile or 3-methoxyacrylonitrile under controlled conditions is recommended. The presence of a leaving group at the

Validated Synthetic Pathway (DOT Diagram)

Figure 1: Regioselective synthesis of 1-methyl-3-aminopyrazole. The use of

Part 3: The "Killer App" – Pyrazolo[1,5-a]pyrimidine Synthesis

The most high-value application of 1M3AP is its condensation with 1,3-dielectrophiles (such as 1,3-diketones or

Mechanism of Action

This reaction proceeds via a

-

Initial Attack: The exocyclic amine (C3-NH₂) attacks the most reactive carbonyl of the 1,3-dicarbonyl.

-

Imine Formation: Loss of water generates an intermediate enamine/imine.

-

Ring Closure: The endocyclic N2 nitrogen (now nucleophilic due to resonance) attacks the second electrophilic carbon.

-

Aromatization: Elimination of water/alcohol yields the fused bicyclic aromatic system.

Critical Insight: If the reaction pH is too acidic, the exocyclic amine may protonate, deactivating it. If too basic, hydrolysis of the electrophile may occur. Acetic acid (glacial) is the standard solvent/catalyst system.

Reaction Mechanism Flow (DOT Diagram)

Figure 2: The cascade mechanism for constructing the pyrazolo[1,5-a]pyrimidine core, a bioisostere of the adenine ring system.

Part 4: Experimental Protocols

Protocol A: Synthesis of 1-Methyl-3-aminopyrazole (Bagley Modification)

Based on microwave-assisted condensation principles.

-

Reagents: Methylhydrazine (1.0 equiv), 2-Chloroacrylonitrile (1.0 equiv), Water/Ethanol (3:1).

-

Procedure:

-

Dissolve methylhydrazine in water/ethanol in a microwave-safe vial.

-

Cool to 0°C. Slowly add 2-chloroacrylonitrile dropwise (Exothermic!).

-

Seal the vial and heat in a microwave reactor at 100°C for 15 minutes (or reflux for 4 hours if using thermal heating).

-

Workup: Basify with NaOH (2M) to pH > 10. Extract with Ethyl Acetate (3x).

-

Purification: The 3-amino isomer is more polar. Purify via flash chromatography (DCM:MeOH 95:5).

-

Yield: Expect 70–85%.

-

Protocol B: Synthesis of 7-Methyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide

A model reaction demonstrating the scaffold utility.

-

Reagents: 1-Methyl-3-aminopyrazole (1.0 equiv), Ethoxymethylenemalononitrile (1.1 equiv), Ethanol.

-

Procedure:

-

Dissolve 1M3AP in Ethanol (0.5 M concentration).

-

Add Ethoxymethylenemalononitrile.

-

Reflux for 3 hours. The product often precipitates directly from the hot solution.

-

Isolation: Cool to room temperature. Filter the solid. Wash with cold ethanol.

-

Result: This yields the 3-cyano derivative, which can be hydrolyzed to the carboxamide.

-

Part 5: References & Authoritative Grounding

-

Bagley, M. C., et al. (2007). Regioselective synthesis of 5-amino- and 3-aminopyrazoles.Tetrahedron Letters , 48(1), 35-38.

-

Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry.[1][2]Arkivoc , (i), 198-250.[1]

-

PubChem Compound Summary. 1-Methyl-3-aminopyrazole (CID 137254).[3]

-

Fichez, J., et al. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization.Targets in Heterocyclic Systems , 21.

Sources

potential applications of 1-Methyl-3-aminopyrazole in medicinal chemistry

[1]

Executive Summary: The Hinge-Binding Architect

In the landscape of modern drug discovery, 1-Methyl-3-aminopyrazole (CAS: 1904-31-0) has transcended its role as a simple reagent to become a cornerstone scaffold for kinase inhibitor design.[1] Its structural simplicity belies its utility: the pyrazole ring serves as a robust bioisostere for the imidazole ring found in adenine, making it an ideal mimic for ATP in the catalytic cleft of protein kinases.

This guide dissects the medicinal chemistry of 1-Methyl-3-aminopyrazole, moving beyond basic synthesis to explore its application in Fragment-Based Drug Discovery (FBDD) and the construction of privileged fused heterocycles like pyrazolo[1,5-a]pyrimidines .[1] We focus on its critical role in targeting the "dark kinome" (e.g., JNK3, CDK16) and its capacity to form precise hydrogen bond networks within the hinge region of target enzymes.

Part 1: Structural Properties & Reactivity Profile[2]

Electronic Architecture

The 1-Methyl-3-aminopyrazole moiety is defined by a distinct polarization that dictates its reactivity and binding affinity.[1]

-

N1-Methyl Group: Locks the tautomeric state, preventing the N1-H/N2-H proton shift common in unsubstituted pyrazoles.[1] This steric lock improves lipophilicity (LogP) and membrane permeability.[1]

-

C3-Amino Group: Acts as a versatile nucleophile.[1] Unlike aniline, the C3-amino group on the electron-rich pyrazole ring is highly reactive toward electrophiles (acyl chlorides, isocyanates), facilitating rapid library generation.

-

N2 Nitrogen: A critical hydrogen bond acceptor.[1] In kinase pockets, N2 often accepts a hydrogen bond from the backbone amide of the "hinge" residue (e.g., Met, Leu), while the exocyclic amine donates a hydrogen bond to the backbone carbonyl.

The "Privileged" Fusion

The most high-value application of this scaffold is its conversion into pyrazolo[1,5-a]pyrimidines .[2] By condensing 1-Methyl-3-aminopyrazole with 1,3-electrophiles, chemists create a bicyclic system that is isosteric with the purine core of ATP but offers tunable vectors for selectivity.[1]

Figure 1: Synthetic workflow for the conversion of 1-Methyl-3-aminopyrazole into the bioactive pyrazolo[1,5-a]pyrimidine scaffold.

Part 2: Medicinal Chemistry Applications[2][3][4][5][6][7][8]

Kinase Inhibition: The JNK3 Case Study

c-Jun N-terminal Kinase 3 (JNK3) is a prime target for neurodegenerative diseases.[1] 1-Methyl-3-aminopyrazole derivatives have shown remarkable isoform selectivity for JNK3 over JNK1 and p38

-

Mechanism: The pyrazole N2 and the exocyclic NH act as a donor-acceptor motif, anchoring the molecule to the hinge region (Met149 in JNK3).

-

Selectivity Filter: Substituents at the pyrazole C4 position can vector into the "gatekeeper" region, exploiting subtle steric differences between kinase isoforms.

CDK16 (PCTAIRE) Modulation

In the development of inhibitors for CDK16, an understudied kinase involved in vesicle transport, the aminopyrazole core serves as the anchor.

-

Optimization: The 1-methyl group is often replaced or modified to tune metabolic stability, but the 3-amino core remains essential for the hydrogen bonding network with the kinase backbone.

Data Summary: Activity Profile

The following table summarizes the potency of 1-Methyl-3-aminopyrazole derived scaffolds in recent literature.

| Target Kinase | Scaffold Type | Key Interaction | IC50 / Kd | Reference |

| JNK3 | Aminopyrazole Urea | Hinge H-bonds (Met149) | 18 nM | J. Med.[1] Chem. [1] |

| Pim-1 | Pyrazolo[1,5-a]pyrimidine | Lys67 (Salt bridge) | < 10 nM | ACS Med.[1] Chem. Lett. [2] |

| CDK16 | N-Pyrazolylpyrimidine | Hinge Binding | 33 nM (EC50) | Int. J. Mol.[1][3] Sci. [3] |

Part 3: Experimental Protocol

Protocol: Regioselective Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine

Objective: Synthesis of a kinase-privileged core using 1-Methyl-3-aminopyrazole. Rationale: This condensation reaction is the industry standard for accessing the pyrazolo[1,5-a]pyrimidine scaffold. The use of acetic acid promotes the formation of the intermediate Schiff base while driving the final dehydration.

Materials

-

Reagent A: 1-Methyl-1H-pyrazol-3-amine (1.0 eq, 5.0 mmol)[1]

-

Reagent B: 1-Phenyl-1,3-butanedione (1.0 eq, 5.0 mmol)

-

Solvent: Glacial Acetic Acid (10 mL)

-

Catalyst: Piperidine (cat., optional for sluggish substrates)

Step-by-Step Methodology

-

Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Reagent A (485 mg) in Glacial Acetic Acid (10 mL).

-

Addition: Add Reagent B (810 mg) in one portion. The solution may turn slightly yellow.[1]

-

Reflux: Heat the reaction mixture to 110°C (oil bath temperature) for 4–6 hours.

-

Validation: Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes).[1] The starting amine (polar, low Rf) should disappear, replaced by a fluorescent spot (higher Rf).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into crushed ice (50 g) with vigorous stirring.

-

Neutralize carefully with saturated NaHCO3 solution until pH ~8.[1]

-

-

Isolation:

-

Purification: Recrystallize from Ethanol/Water (9:1) or purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes) if high purity is required for biological assay.

Yield: Typical yields range from 75–90%.[1] Characterization: 1H NMR will show the disappearance of the diketone methylene protons and the appearance of the pyrimidine aromatic proton (~6.8 ppm).

Part 4: Mechanism of Action Visualization

The following diagram illustrates the binding mode of a 1-Methyl-3-aminopyrazole derivative within the ATP-binding pocket of a generic kinase (e.g., JNK3).[1]

Figure 2: Pharmacophore model demonstrating the "Hinge Binder" mechanism of the aminopyrazole core.[1]

References

-

Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors. Journal of Medicinal Chemistry. ACS Publications.[1][4] Available at: [Link]

-

Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. ACS Publications.[1][4] Available at: [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. MDPI.[1] Available at: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Royal Society of Chemistry.[1] Available at: [Link]

-

1-Methyl-1H-pyrazol-3-amine Substance Record. PubChem. National Library of Medicine.[1] Available at: [Link]

Introduction: The Significance of the 1-Methyl-3-aminopyrazole Scaffold

An In-Depth Technical Guide to the Synthesis of 1-Methyl-3-aminopyrazole

1-Methyl-3-aminopyrazole is a foundational heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a methylated pyrazole core with a primary amine, offers a versatile platform for constructing more complex molecules. The strategic placement of the methyl and amino groups allows for diverse functionalization, making it a privileged scaffold in the discovery of novel therapeutic agents and active compounds. Aminopyrazoles are precursors to a wide range of biologically active molecules, including well-known drugs, which underscores the importance of robust and efficient synthetic routes to access this key intermediate.[1]

This guide provides an in-depth review of the core synthetic strategies for preparing 1-methyl-3-aminopyrazole. It moves beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and practical, field-tested protocols.

Core Synthetic Strategy 1: Condensation with α,β-Unsaturated Nitriles